5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine

Description

Chemical Identity and Structural Significance

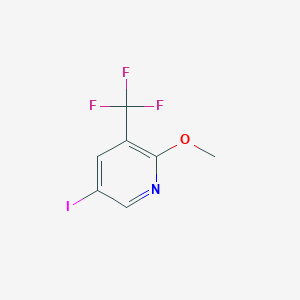

The molecular architecture of 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine reflects the fundamental characteristics of substituted pyridine systems while incorporating specific structural features that define its unique properties. The compound belongs to the broader category of heterocyclic organofluorine compounds, with the Chemical Abstracts Service number 887707-27-9 serving as its primary identifier. The pyridine ring system forms the central scaffold, featuring a six-membered aromatic structure with one nitrogen atom replacing a methine group found in benzene, which endows the molecule with both basicity and polarity characteristics inherent to pyridine derivatives.

The structural significance of this compound emerges from the strategic positioning of its three substituents, each contributing distinct electronic and steric effects. The trifluoromethyl group at the 3-position represents one of the most powerful electron-withdrawing groups in organic chemistry, with electronegativity between that of fluorine and chlorine. This substituent significantly alters the electron density distribution throughout the pyridine ring, affecting both nucleophilic and electrophilic reactivity patterns. The methoxy group at the 2-position provides electron-donating characteristics through resonance effects, creating an interesting electronic balance within the molecule. Meanwhile, the iodine atom at the 5-position serves as both an electron-withdrawing substituent through inductive effects and a potential leaving group for various synthetic transformations.

Computational studies have revealed that the molecular structure exhibits specific conformational preferences, with the methoxy group typically adopting a planar conformation relative to the pyridine ring due to resonance interactions with the aromatic system. The compound demonstrates notable stability under standard conditions but may undergo decomposition under extreme temperatures or in strongly acidic or basic environments. X-ray crystallographic analysis and nuclear magnetic resonance spectroscopy provide valuable insights into the spatial arrangement and electronic properties of the molecule, confirming the theoretical predictions regarding its structure-property relationships.

Table 1: Key Molecular Properties of this compound

The electronic properties of this compound reflect the complex interplay between its various substituents. Research on similar pyridine systems has demonstrated that substituent effects on nitrogen-containing heterocycles can be quantified through various spectroscopic techniques, particularly nitrogen-15 nuclear magnetic resonance spectroscopy. The trifluoromethyl group's influence extends beyond simple electron withdrawal, as it also affects the compound's lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical applications. The methoxy group's resonance donation competes with the electron-withdrawing effects of the trifluoromethyl and iodine substituents, creating a unique electronic environment that can be fine-tuned for specific applications.

Properties

IUPAC Name |

5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWCSGKWJKJWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470652 | |

| Record name | 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887707-27-9 | |

| Record name | 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887707-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reported Synthetic Procedure

A notable and documented preparation involves the use of silver carbonate as a base in an organic solvent system:

This method is referenced in the literature by Kagabu, Shinzo (Synthetic Communications, 2006, vol. 36, #9, p. 1235–1245).

General Synthetic Considerations

- Substrate Preparation: The starting material is typically a suitably substituted pyridone or pyridine derivative, already bearing the trifluoromethyl and methoxy groups.

- Iodination: Introduction of iodine is achieved via electrophilic aromatic substitution, often using iodine reagents and a silver salt or acid catalyst to promote regioselectivity.

- Methoxylation: Methoxy groups are introduced either via nucleophilic substitution (e.g., using sodium methoxide) or by methylation of a hydroxy precursor.

- Trifluoromethylation: The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation, depending on the precursor and desired position.

Alternative Approaches

While direct literature on the exact sequence for this compound is limited, related pyridine derivatives are often synthesized through:

- Halogenation of methoxy-trifluoromethylpyridines: Using N-iodosuccinimide or I2 with oxidizing agents for selective iodination.

- Cross-coupling reactions: Employing palladium-catalyzed coupling for introduction of functional groups, especially for large-scale or industrial synthesis.

- Stepwise functionalization: Sequential protection and deprotection steps to ensure regioselective substitution.

Data Table: Synthesis Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reaction Time | 20–30 hours | Depends on substrate and scale |

| Temperature | 30–50°C | Elevated to enhance reaction rate |

| Solvent | Tetrahydrofuran, hexane, or similar | Ensures solubility and reactivity |

| Base | Silver carbonate, potassium carbonate | Choice affects yield and selectivity |

| Iodinating Agent | Iodine, N-iodosuccinimide | For electrophilic aromatic substitution |

| Yield | 60–85% (literature range) | Purity and isolation dependent |

Research Findings and Notes

- Yield Optimization: Careful control of temperature and reagent concentration is critical for maximizing yield and purity.

- Regioselectivity: The order of functional group introduction (e.g., methoxylation before iodination) can influence regioselectivity and overall yield.

- Industrial Scale: For larger-scale syntheses, process optimization may involve continuous flow chemistry or alternative bases to reduce cost and waste.

- Applications: The compound is a valuable intermediate for further functionalization or as a building block in pharmaceutical synthesis.

Summary Table: Key Properties

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Pharmaceuticals

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enhance its potential therapeutic effects, making it valuable in drug development.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infections .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial for drug design targeting diseases where enzyme activity is critical. For instance, it may inhibit kinases involved in metabolic pathways.

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory properties of similar compounds, indicating that this compound may also play a role in treating chronic inflammatory conditions.

Agrochemicals

In the field of agrochemicals, this compound can be utilized in the development of crop protection products. Its efficacy in preventing crop losses due to pests makes it a candidate for use in pesticides and herbicides .

Material Science

The unique properties of this compound allow it to be used in synthesizing materials with specialized characteristics for various industrial applications. This includes the development of new polymers or coatings that require specific chemical resistances or functionalities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-5-trifluoromethylpyridine | Lacks iodine but retains trifluoromethyl group | More hydrophilic due to absence of iodine |

| 4-Iodo-2-methoxy-5-trifluoromethylpyridine | Iodine at position 4 instead of position 5 | Different reactivity profile due to iodine position |

| 3-Iodo-2-methoxy-5-trifluoromethylpyridine | Iodine at position 3 | Potentially different biological activities |

| 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | Chlorine instead of iodine | Generally less reactive than iodinated analogs |

This table illustrates how variations in substitution can lead to significant differences in biological activity, emphasizing the importance of the iodine and trifluoromethyl groups in enhancing reactivity and potential therapeutic uses.

Case Studies

Several case studies have explored the biological implications and applications of similar compounds:

Antimicrobial Efficacy

A study evaluated various pyridine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with trifluoromethyl substitutions demonstrated enhanced potency compared to their non-fluorinated counterparts.

Enzyme Inhibition Studies

Research on enzyme inhibitors derived from pyridine structures indicated that modifications at specific positions significantly influenced their inhibitory effects on target enzymes like DYRK1A. The introduction of halogens such as iodine was found to enhance binding affinity .

Inflammatory Response Modulation

In vitro studies showed that certain pyridine derivatives could modulate inflammatory responses in microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Electronic and Reactivity Comparisons

- Trifluoromethyl (CF₃) Influence : The CF₃ group in the target compound (position 3) enhances electrophilic substitution resistance but stabilizes negative charges in intermediates. In contrast, 2-Iodo-5-(trifluoromethyl)pyridine places CF₃ at position 5, altering regioselectivity in coupling reactions.

- Methoxy vs. Chloro Substituents : The methoxy group (OCH₃) in the target compound acts as an electron-donating group, directing electrophiles to specific ring positions. In 2-Chloro-5-iodopyridine , the chloro group is electron-withdrawing, increasing reactivity toward nucleophilic substitution.

- Iodine Position : Iodine at position 5 (target compound) vs. position 3 (3-Iodo-5-methoxypyridine ) affects steric hindrance and accessibility for cross-coupling reactions like Buchwald-Hartwig amination.

Stability and Handling

- Thermal Stability : The trifluoromethyl group enhances thermal stability compared to methyl or methoxy analogues. For example, 2-Chloro-5-iodopyridine has a defined melting point (99°C), while the target compound’s stability is inferred from its synthetic applications.

- Storage : Halogenated pyridines (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine ) often require inert atmosphere storage due to sensitivity to moisture and light.

Biological Activity

5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with iodine, a methoxy group, and a trifluoromethyl group. Its chemical formula is C₇H₅F₃N₁O, and it has a molecular weight of approximately 201.12 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various biological applications and studies.

The synthesis of this compound can be accomplished through various methods, including nucleophilic substitution reactions and coupling reactions. The presence of the trifluoromethyl group is particularly notable as it contributes to the compound's biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in drug design for diseases where enzyme activity plays a critical role. This includes possible inhibition of kinases or other target enzymes involved in metabolic pathways .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related pyridine compounds, suggesting that this compound may also possess similar effects, potentially useful in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood better through its structure-activity relationship (SAR). The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-5-trifluoromethylpyridine | Lacks iodine but retains trifluoromethyl group | More hydrophilic due to absence of iodine |

| 4-Iodo-2-methoxy-5-trifluoromethylpyridine | Iodine at position 4 instead of position 5 | Different reactivity profile due to iodine position |

| 3-Iodo-2-methoxy-5-trifluoromethylpyridine | Iodine at position 3 | Potentially different biological activities |

| 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | Chlorine instead of iodine | Generally less reactive than iodinated analogs |

This table illustrates how variations in substitution can lead to significant differences in biological activity, highlighting the importance of the iodine and trifluoromethyl groups in enhancing reactivity and potential therapeutic uses.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Antimicrobial Efficacy : A study evaluated various pyridine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with trifluoromethyl substitutions demonstrated enhanced potency compared to their non-fluorinated counterparts .

- Enzyme Inhibition Studies : Research on enzyme inhibitors derived from pyridine structures indicated that modifications at specific positions significantly influenced their inhibitory effects on target enzymes like DYRK1A. The introduction of halogens such as iodine was found to enhance binding affinity .

- Inflammatory Response Modulation : In vitro studies showed that certain pyridine derivatives could modulate inflammatory responses in microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions. For instance, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in a dichloromethane solvent under controlled temperatures (0–5°C) . Methoxy groups are often installed through nucleophilic aromatic substitution (SNAr) using sodium methoxide in DMF at 80–100°C . The trifluoromethyl group may be introduced via cross-coupling reactions with CuCF₃ or using Ruppert-Prakash reagents (TMSCF₃) under palladium catalysis . Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature gradients to minimize side reactions like dehalogenation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (δ ~3.9 ppm in ¹H NMR, δ ~55 ppm in ¹³C NMR) and trifluoromethyl (δ ~120–125 ppm in ¹³C NMR, split into quartets due to ¹JCF coupling) are diagnostic. Iodo-substitution deshields adjacent protons, shifting aromatic protons downfield .

- HRMS : Exact mass analysis confirms molecular formula (e.g., C₈H₆F₃INO requires m/z 331.9412).

- X-ray Crystallography : Resolves regiochemical ambiguities in iodine positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the iodo-substituent during cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., low yields with boronic acids) may arise from competing protodeiodination. Strategies include:

- Using Pd(OAc)₂ with SPhos ligand to enhance oxidative addition .

- Adding silver(I) oxide to suppress iodide scavenging .

- Conducting kinetic studies under varying Pd/ligand ratios to identify optimal catalytic systems. Contradictory data should be analyzed using Arrhenius plots to compare activation energies across conditions .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 24/48/72 hours. Acidic conditions may hydrolyze methoxy groups, while basic conditions could induce deiodination .

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C). For solution stability, reflux in toluene or DMSO and track by ¹⁹F NMR .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform density functional theory (DFT) to map electrostatic potentials, identifying sites for electrophilic/nucleophilic attack.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases). The trifluoromethyl group’s hydrophobicity and iodine’s polarizability can be optimized for π-π stacking or halogen bonding .

- Validate predictions with SAR studies, substituting iodine with other halogens and measuring IC₅₀ shifts .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity metrics.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across publications. For example, conflicting IC₅₀ values in kinase inhibition assays may reflect variations in ATP concentrations or incubation times .

- Probe Solubility Effects : Poor aqueous solubility (common with trifluoromethyl groups) can artificially depress activity. Use co-solvents (e.g., DMSO ≤1%) and confirm compound integrity post-assay via LC-MS .

Applications in Experimental Design

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use a directing group (e.g., methoxy) to position iodine or trifluoromethyl groups. LDA (lithium diisopropylamide) at −78°C in THF selectively deprotonates ortho to methoxy, enabling halogenation .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.